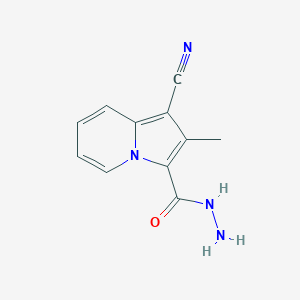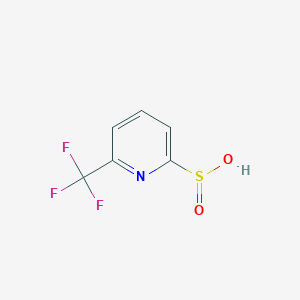![molecular formula C5H5N5OS B13122089 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methoxy group at the 5-position and a thione group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate reagents. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and methanol under basic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions at the nitrogen atoms of the triazole ring.
Oxidation: Oxidation reactions can convert the thione group to a sulfoxide or sulfone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Alkylation: Reagents such as alkyl halides (e.g., bromoethane) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Alkylation: Alkylated derivatives with various alkyl groups at the nitrogen atoms.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-dimethylamino-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one: Similar structure but with a dimethylamino group instead of a methoxy group.
7-oxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl derivatives: Compounds with an oxo group at the 7-position.
Uniqueness
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is unique due to the presence of both a methoxy group and a thione group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C5H5N5OS |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
5-methoxy-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione |
InChI |
InChI=1S/C5H5N5OS/c1-11-4-8-3-6-2-7-10(3)5(12)9-4/h2H,1H3,(H,6,7,8,9,12) |
Clé InChI |
NIUDCAMRGGMSCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=S)N2C(=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


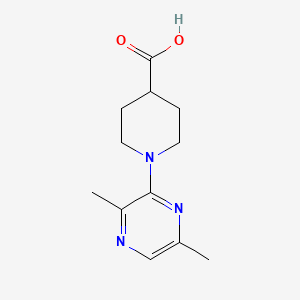


![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
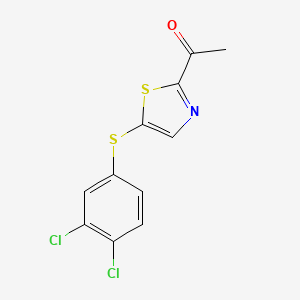
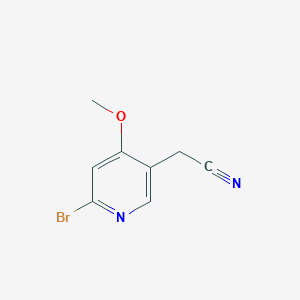

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)
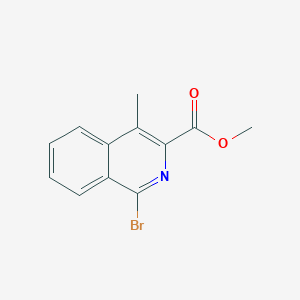

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
